N-(2-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N~5~-(2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thienyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thienyl intermediates, followed by their coupling through various condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, using advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N~5~-(2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N~5~-(2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as antimicrobial or anticancer agents.
Medicine: Research focuses on its potential as a drug candidate, exploring its efficacy and safety in preclinical studies.
Industry: The compound is studied for its potential use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N5-(2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, thienyl, and oxadiazole derivatives, such as:
Uniqueness
What sets N5-(2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15ClN6O3S |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-[2-[(4-chloro-1,5-dimethylpyrazole-3-carbonyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H15ClN6O3S/c1-8-10(16)11(20-22(8)2)13(23)17-5-6-18-14(24)15-19-12(21-25-15)9-4-3-7-26-9/h3-4,7H,5-6H2,1-2H3,(H,17,23)(H,18,24) |
InChI Key |
MINHUFHPCFYMAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3)Cl |
Origin of Product |
United States |
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